Bifendate Impurity G
Description
Contextualization of Pharmaceutical Impurities within Drug Development
The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts the safety and efficacy of a drug product. researchgate.netlongdom.org Pharmaceutical impurities are extraneous chemical substances that are not the API or excipients in a drug product. pharmainfo.in These substances can emerge during the manufacturing process, storage, or degradation of the drug and may pose health risks, even at very low levels. researchgate.netadventchembio.com Consequently, the identification, quantification, and control of impurities are paramount in pharmaceutical development and manufacturing. longdom.orgpharmainfo.in
Significance of Impurity Research in Pharmaceutical Science
The investigation of pharmaceutical impurities, known as impurity profiling, is a cornerstone of modern pharmaceutical science. researchgate.netpharmainfo.in Its primary goal is to detect, identify, and quantify impurities in bulk drug materials and finished pharmaceutical products. pharmainfo.in This process is vital for several reasons. Firstly, it ensures the safety of the drug, as impurities can have their own pharmacological and toxicological effects. researchgate.netlongdom.org Unidentified and potentially toxic impurities present a significant risk to patient health. pharmainfo.in Secondly, impurity profiling is crucial for assessing the stability of a drug product, as some impurities can accelerate the degradation of the API. longdom.org Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the characterization and control of impurities, making this research essential for drug approval and marketing. ganeshremedies.comnih.gov The data gathered from impurity profiling provides critical information on the potential toxicity and safety of the drug. pharmainfo.inijcrt.org
Classification and Sources of Pharmaceutical Impurities
Pharmaceutical impurities are broadly categorized by the ICH into three main types: organic impurities, inorganic impurities, and residual solvents. ganeshremedies.comjpionline.orgveeprho.com
Organic Impurities: These are the most common type of impurities and can arise during the manufacturing process or storage of the drug substance. ganeshremedies.comjpionline.org They can be further classified as:
Starting Materials and Intermediates: Unreacted materials or intermediates from the synthetic process. ganeshremedies.comjpionline.org
By-products: Formed from side reactions during the synthesis of the API. ganeshremedies.comjpionline.org
Degradation Products: Result from the chemical breakdown of the API over time due to factors like light, heat, or moisture.
Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed. ganeshremedies.comjpionline.org
Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. ganeshremedies.comveeprho.com Filter aids and charcoal used in purification can also be sources. ganeshremedies.comveeprho.com
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API that are not fully removed. ganeshremedies.com
The sources of these impurities are diverse and can be introduced at various stages, including the raw materials, the synthesis process, formulation, and even from the packaging materials. veeprho.com
Overview of Bifendate (B1666993) as a Parent Active Pharmaceutical Ingredient
Bifendate is a synthetic intermediate of schisandrin (B1198587) C, a compound derived from the traditional Chinese medicinal plant Schisandra chinensis. It is clinically used as a hepatoprotective agent, particularly in the treatment of chronic hepatitis. selleckchem.com The chemical name for Bifendate is dimethyl 4,4'-dimethoxy-5,6,5',6'-di(methylenedioxy)biphenyl-2,2'-dicarboxylate. It belongs to the class of dibenzocyclooctadiene derivatives. Bifendate has been included in the Pharmacopoeia of the People's Republic of China since 1995 and is listed in the National Essential Medicines Catalog.
| Property | Value |
| Chemical Name | Dimethyl 4,4'-dimethoxy-5,6,5',6'-di(methylenedioxy)biphenyl-2,2'-dicarboxylate |
| Synonyms | DDB, Biphenyldicarboxylate |
| Molecular Formula | C20H18O10 |
| Molecular Weight | 418.36 g/mol |
| CAS Number | 73536-69-3 |
| Appearance | White crystalline powder |
| Solubility | Insoluble in water, soluble in DMSO |
| Use | Hepatoprotective agent |
Table 1: Physicochemical Properties of Bifendate selleckchem.comechemi.comgoogle.comchemicalbook.com
Definition and Specificity of Bifendate Impurity G within Bifendate-Related Substances
This compound is a specific chemical entity that is recognized as a process-related impurity or a potential degradation product of Bifendate. axios-research.comchemicalbook.com It is one of several identified impurities associated with the synthesis and stability of Bifendate, collectively known as Bifendate-related substances. axios-research.comtlcstandards.com The presence and quantity of these impurities are critical quality attributes that must be controlled during the manufacturing of Bifendate. nih.gov
This compound has the chemical name (7,7'-dimethoxy-[4,4'-bibenzo[d] Current time information in Bangalore, IN.dioxole]-5,5'-diyl)dimethanol. guidechem.com Its chemical structure is distinct from the parent API, Bifendate.
| Property | Value |
| Chemical Name | (7,7'-dimethoxy-[4,4'-bibenzo[d] Current time information in Bangalore, IN.dioxole]-5,5'-diyl)dimethanol |
| Molecular Formula | C18H18O8 |
| Molecular Weight | 362.34 g/mol |
| CAS Number | 79279-08-6 |
Table 2: Chemical Identification of this compound axios-research.comguidechem.comaxios-research.com
Rationale for Comprehensive Academic Investigation of this compound
A thorough investigation of this compound is essential for several reasons. Firstly, as mandated by regulatory guidelines, any impurity present above a certain threshold (typically 0.1%) must be identified and characterized to ensure the safety of the drug product. nih.govoup.com Understanding the structure and properties of this compound allows for the development of specific analytical methods to detect and quantify its presence in Bifendate API and drug products.
Secondly, knowledge of the impurity's formation pathway can help in optimizing the synthetic route and storage conditions of Bifendate to minimize its generation. This leads to a higher purity of the final product and a more robust manufacturing process.
Finally, the isolation and characterization of this compound are necessary to assess its potential pharmacological and toxicological effects. nih.gov This information is crucial for setting appropriate acceptance criteria for this impurity in the drug substance and drug product specifications, ultimately safeguarding patient health. The study of process-related impurities, such as those in a Bifendate derivative known as DB-6, highlights the importance of identifying and characterizing these minor components. nih.govoup.comresearchgate.net
Properties
CAS No. |
79279-08-6 |
|---|---|
Molecular Formula |
C18H18O8 |
Molecular Weight |
362.34 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Formation Pathways and Mechanistic Elucidation of Bifendate Impurity G
Process-Related Formation Mechanisms of Bifendate (B1666993) Impurity G
The manufacturing process of Bifendate can inadvertently lead to the formation of impurities. These process-related impurities can originate from side reactions or transformations of intermediates. axios-research.com
Side Reactions during Bifendate Synthesis
The synthesis of Bifendate involves multiple steps, and unintended side reactions can occur, giving rise to various impurities. While specific details on the direct formation of Impurity G through side reactions are not extensively documented in the public domain, the general principles of organic synthesis suggest that variations in reaction conditions, such as temperature, pressure, and the purity of starting materials, can influence the impurity profile. In the broader context of drug synthesis, incomplete reactions or the presence of reactive species can lead to the formation of undesired byproducts.
Intermediate Transformations Leading to Impurity G
During the synthesis of Bifendate, various chemical intermediates are formed. These intermediates are often reactive and can undergo transformations to form impurities. While the precise intermediates that lead directly to Impurity G are not explicitly detailed in available literature, it is plausible that specific intermediates in the Bifendate synthesis pathway could be susceptible to reactions that result in the chemical structure of Impurity G. The structural elucidation of process-related impurities often relies on techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and characterize their structures, which can then be mechanistically linked back to the synthetic process. researchgate.netresearchgate.net
Degradation Pathways of Bifendate Yielding Impurity G
Bifendate can degrade under various conditions, leading to the formation of degradation products, including Impurity G. Forced degradation studies are typically performed to understand the stability of a drug substance and to identify potential degradation products that could form under storage or physiological conditions. These studies often involve exposing the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Degradation Mechanisms
Hydrolysis is a common degradation pathway for drugs containing ester functional groups, such as Bifendate. upenn.edudrhothas.com The cleavage of these ester bonds can occur under both acidic and basic conditions.
In the presence of an acid, the ester groups in Bifendate can undergo hydrolysis. mdpi.com This reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the ester bond would lead to the formation of a carboxylic acid and an alcohol. While the specific mechanism for the formation of Impurity G via acid-catalyzed hydrolysis of Bifendate is not explicitly detailed, it is a plausible pathway given the chemical structure of Bifendate. Studies on similar compounds have shown that acid hydrolysis can be an effective method for modifying or degrading molecules with ester functionalities. researchgate.netresearchgate.net
Base-catalyzed hydrolysis, or saponification, is another significant degradation pathway for esters. In this mechanism, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. The reaction is typically irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol. The specific conditions under which Bifendate undergoes base-catalyzed hydrolysis to form Impurity G are not extensively published, but this pathway is a recognized mechanism for the degradation of ester-containing pharmaceuticals. google.com
Neutral Hydrolysis Considerations
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by reaction with water. For ester-containing compounds like Bifendate, this process is particularly relevant. While detailed mechanistic studies under neutral pH conditions specifically for a so-called "Impurity G" are not found in the public domain, general principles of ester hydrolysis can be applied.
In neutral conditions, the hydrolysis of the ester groups in Bifendate would proceed, albeit typically at a slower rate than under acidic or basic conditions. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester functional group. This process would lead to the formation of carboxylic acid and alcohol functionalities. For Bifendate, this would result in the cleavage of one or both of its methyl ester groups, yielding corresponding mono- or di-carboxylic acid derivatives.
Forced degradation studies, which are a standard component of drug stability assessment, typically investigate hydrolysis across a range of pH values (acidic, neutral, and basic) to determine the conditions under which the drug is most susceptible to degradation. sgs.commedcraveonline.com
Oxidative Degradation Mechanisms
Oxidative degradation involves the chemical degradation of a substance through reaction with oxygen or other oxidizing agents. The structure of Bifendate, with its methoxy (B1213986) and methylenedioxy groups, presents several potential sites for oxidation. While specific oxidative degradation pathways leading to an "Impurity G" are not explicitly detailed in available literature, general mechanisms can be considered.
Forced degradation protocols for pharmaceuticals routinely include exposure to oxidative agents like hydrogen peroxide. researchgate.net These studies help in identifying which parts of the molecule are susceptible to oxidation. Potential oxidative reactions for Bifendate could involve:
Oxidation of the biphenyl (B1667301) system: This could lead to the formation of hydroxylated derivatives or further oxidation to quinone-type structures.
Oxidation of the methylenedioxy bridge: This group can be susceptible to cleavage under strong oxidative conditions.
Oxidation of methoxy groups: Demethylation to form phenolic compounds is a possible oxidative pathway.
Bifendate itself is noted for its antioxidant properties, a characteristic that is intrinsically linked to its ability to interact with and neutralize reactive oxygen species, which can in turn lead to its own degradation. medchemexpress.com
Photolytic Degradation Mechanisms
Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical decomposition. The stability of a drug under light exposure is a critical parameter evaluated during its development. sgs.com Bifendate is known to be a photo-labile compound. researchgate.net
Studies have shown that Bifendate's stability can be compromised upon exposure to UV light. To mitigate this, formulation strategies such as encapsulation in nanostructured lipid carriers (NLCs) have been developed. Research has demonstrated that NLC formulations can significantly enhance the photo-protection of Bifendate compared to solutions when exposed to UV light, both through direct and indirect (in the presence of a photosensitizer) photolysis. researchgate.netresearchgate.net
The general mechanism of photolytic degradation involves the absorption of photons, which excites the molecule to a higher energy state. This excited state can then undergo various reactions, such as bond cleavage, rearrangement, or reaction with other molecules, leading to the formation of degradation products. For a complex molecule like Bifendate, this could result in a variety of photoproducts, although the specific structure of an "Impurity G" formed via this pathway is not identified in the reviewed sources.
Influence of Manufacturing Parameters on Impurity G Formation
Specific data on manufacturing parameters leading to the formation of "Bifendate Impurity G" is not available. However, general principles indicate that several manufacturing variables can influence the formation of degradation impurities for any active pharmaceutical ingredient (API), including Bifendate.
Inadequate control over manufacturing processes can lead to product degradation. For example, in regions with high humidity and temperature, insufficient temperature-controlled warehousing and transportation can cause product degradation. pmarketresearch.com For thermally labile drugs like Bifendate, processes involving heat, such as hot-melt extrusion, must be carefully optimized. Parameters like processing temperature and residence time are critical to prevent the formation of thermal degradation products. researchgate.net Similarly, exposure to light during manufacturing or storage can lead to photolytic impurities if the substance is light-sensitive. researchgate.net
Table 1: General Manufacturing and Storage Factors Influencing Degradation
| Parameter | Potential Impact |
|---|---|
| Temperature | High temperatures during processing (e.g., drying, milling, HME) or storage can accelerate thermal degradation. researchgate.netpmarketresearch.com |
| Light Exposure | Exposure to UV or visible light can lead to the formation of photolytic degradation products. researchgate.netresearchgate.net |
| Humidity | High moisture levels can promote hydrolytic degradation, especially for ester-containing compounds. pmarketresearch.com |
| Oxidizing Agents | Presence of residual oxidizing agents or atmospheric oxygen can lead to oxidative impurities. |
| pH | pH of intermediates or in-process solutions can catalyze acid or base hydrolysis. |
Reaction Kinetics and Thermodynamics of Impurity G Formation
Detailed kinetic and thermodynamic data for the formation of a specific "this compound" are not present in the accessible literature. Such studies are highly specific and would require the isolation and characterization of the impurity first.
However, related studies on similar compounds provide a framework for the type of data that would be relevant. For instance, kinetic analysis of the photocatalytic degradation of bifonazole, another pharmaceutical, indicated that the process follows pseudo-first-order kinetics. nih.gov Similar kinetic modeling would be necessary to understand the rate of formation of any Bifendate impurity.
Thermodynamic studies would involve determining key parameters such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the formation reaction. This data provides insight into the energy requirements and the molecular disorder of the transition state, helping to elucidate the reaction mechanism. For example, studies on the thermal degradation of various polymers and organic compounds often calculate these parameters to compare the stability and degradation mechanisms under different conditions. uky.edutainstruments.com Without specific experimental data for this compound, no such values can be reported.
Analytical Methodologies for Bifendate Impurity G
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are essential in pharmaceutical development and quality control. These methods are validated to accurately measure the drug substance in the presence of its impurities, degradants, and excipients. japsonline.comresearchgate.net The development of such methods for Bifendate (B1666993) and its impurities involves subjecting the drug substance to stress conditions like hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.net A successful stability-indicating method can separate and quantify the active ingredient from all potential impurities and degradation products, ensuring the reliability of stability studies. japsonline.comijpsnonline.com
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. wisdomlib.orgbbrc.in Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is frequently employed for the separation of drug compounds from their impurities. wisdomlib.org
The optimization of chromatographic separation is a critical step in developing a reliable HPLC method. The goal is to achieve adequate resolution between the main component (Bifendate) and all its related impurities, including Impurity G. researchgate.net This process involves a systematic evaluation of various parameters:
Stationary Phase: The choice of the analytical column is fundamental. C18 columns are widely used and have been proven effective in separating Bifendate and its impurities. japsonline.comijpsnonline.com The selection is based on achieving the best selectivity and peak shape.
Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. researchgate.netnih.gov The pH of the buffer and the gradient elution program (the change in mobile phase composition over time) are fine-tuned to resolve closely eluting peaks. japsonline.comscirp.org
Flow Rate and Temperature: Parameters such as flow rate and column temperature are also adjusted to improve resolution and reduce analysis time. japsonline.comeag.com
A design of experiments (DoE) approach can be systematically used to explore the influence of these parameters and identify the optimal conditions for separation. japsonline.com
The selection of a suitable detector is crucial for the sensitive and specific detection of Bifendate Impurity G. A UV-Vis Diode Array Detector (DAD) is a common choice in HPLC analysis. eag.com
Wavelength Selection: The DAD acquires spectra across a range of wavelengths, allowing for the selection of the optimal wavelength for detecting all relevant compounds. This is particularly useful for impurity profiling, as different compounds may have different absorption maxima. selectscience.net For Bifendate and its related substances, detection is often performed at a specific wavelength, such as 278 nm. researchgate.net
Peak Purity Analysis: A significant advantage of a DAD is its ability to perform peak purity analysis. This helps to ensure that a chromatographic peak corresponds to a single compound and is not co-eluted with other impurities.
| Parameter | Typical Conditions for Bifendate Analysis | Reference |
|---|---|---|
| Column | C18, e.g., microBondapak C18 or Inertsil ODS | researchgate.netnih.gov |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures | researchgate.netnih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | researchgate.netnih.gov |
| Detection | UV at 278 nm | researchgate.net |
| Column Temperature | 30 °C | researchgate.net |
Chromatographic Separation Parameters Optimization
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. ijraset.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. eag.comresearchgate.net
For impurity profiling, UHPLC provides several advantages:
Increased Sensitivity and Resolution: The higher efficiency of UHPLC columns leads to sharper and narrower peaks, which improves the detection of trace-level impurities and the resolution of closely related compounds. ijraset.comresearchgate.net
Faster Analysis: The use of shorter columns and higher flow rates significantly reduces the run time per sample, increasing throughput in a quality control environment. researchgate.net
UHPLC can be coupled with mass spectrometry (UHPLC-MS/MS) for highly sensitive and specific quantification of analytes in complex matrices. nih.gov
| Parameter | Typical UHPLC Specifications | Reference |
|---|---|---|
| Column Particle Size | < 2 µm | eag.com |
| Pump Pressure | Up to 100 MPa | eag.com |
| Column Temperature Range | 5 to 110 °C | eag.com |
Gas Chromatography (GC) Considerations for Volatile Impurities
While HPLC is suitable for non-volatile and thermally labile compounds, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities. thermofisher.com These can include residual solvents from the manufacturing process or volatile degradation products. researchgate.net
Headspace GC (HS-GC) is a common technique for analyzing volatile impurities in solid or liquid samples. labcompare.com In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile analytes is injected into the GC system. scispace.com This technique minimizes sample preparation and prevents contamination of the GC system with non-volatile matrix components. labcompare.com The selection of the GC column, temperature program, and detector (often a Flame Ionization Detector or FID) are optimized to achieve separation and sensitive detection of potential volatile impurities. scispace.compensoft.net
Structural Elucidation Techniques for this compound
Once an impurity is detected and isolated, determining its chemical structure is a critical step. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. wisdomlib.org The isolation of impurities like this compound can be achieved using preparative HPLC. researchgate.netresearchgate.net
The structural elucidation of Bifendate and its related impurities has been accomplished using a suite of powerful analytical techniques: researchgate.netresearchgate.net
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, which aids in determining the molecular formula. thermofisher.com Techniques like LC-MS combine the separation power of HPLC with the detection capabilities of MS. wisdomlib.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the detailed structure of a molecule. wisdomlib.org One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide information about the connectivity of atoms within the molecule, allowing for the complete structural assignment of the impurity. The structures of four major impurities in a Bifendate derivative were confirmed using ¹H NMR, ¹³C NMR, DEPT, and 2D NMR spectrometry. researchgate.net
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. nih.gov
By combining the data from these techniques, the precise chemical structure of this compound can be determined.
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical impurities due to its high sensitivity and specificity, providing crucial information on molecular weight and structure. americanpharmaceuticalreview.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted method for the quantitative analysis of impurities in drug substances. nih.govoalib.com This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov In the context of this compound, LC-MS/MS is employed for accurate mass determination and to study its fragmentation patterns. americanpharmaceuticalreview.comresearchgate.net
A sensitive and specific LC-MS/MS method can be developed for the determination of Bifendate and its impurities in various matrices. nih.gov For instance, a method for analyzing Bifendate in human plasma utilized an electrospray ionization (ESI) source in positive-ionization mode, monitoring specific target ions for the parent drug. nih.gov A similar approach can be tailored for this compound. The method's development would involve optimizing chromatographic conditions to achieve efficient separation from the API and other impurities. nih.gov The mass spectrometer parameters are then fine-tuned to ensure sensitive detection and to generate informative fragment ions that help in confirming the impurity's structure. americanpharmaceuticalreview.com
The data generated from LC-MS/MS analysis is critical for establishing the impurity profile of a drug substance and ensuring that the levels of impurities are within acceptable limits. nih.govoalib.com
Table 1: Exemplary LC-MS/MS Parameters for Impurity Analysis
| Parameter | Value |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |
Note: The specific parameters would need to be optimized for this compound.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of unknown impurities. americanpharmaceuticalreview.comnih.gov Unlike standard resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. americanpharmaceuticalreview.commdpi.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound, HRMS, often coupled with a chromatographic system like UHPLC and an Orbitrap mass analyzer, can be used to obtain its exact molecular formula. researchgate.netnih.govmdpi.com The process involves acquiring a high-resolution full-scan mass spectrum of the impurity. The measured mass-to-charge ratio (m/z) is then used to calculate possible elemental compositions within a specified mass tolerance. americanpharmaceuticalreview.com Further structural information can be obtained through HRMS/MS experiments, where fragment ions are also measured with high mass accuracy, aiding in the elucidation of the impurity's structure. americanpharmaceuticalreview.comnih.gov
The use of HRMS provides a high degree of confidence in the identification of impurities and is a key component in the structural elucidation process. nih.gov
LC-MS/MS for Accurate Mass Determination and Fragmentation Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides valuable information about molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. researchgate.networktribe.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for its complete structural assignment. researchgate.net
One-dimensional NMR experiments provide fundamental information about the chemical environment of the nuclei in a molecule. utah.edu
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling). carlroth.compitt.edu The ¹H NMR spectrum of this compound would reveal the specific proton signals and their splitting patterns, which are characteristic of its structure.
¹³C NMR (Carbon-13 NMR): This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment. pitt.eduunistra.fr The ¹³C NMR spectrum of this compound would show a peak for each unique carbon atom, and the chemical shift of each peak would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that are used to differentiate between CH, CH₂, and CH₃ groups. utah.edu This information is crucial for assigning the signals in the ¹³C NMR spectrum and piecing together the molecular structure of this compound. researchgate.net
Table 2: Typical 1D NMR Experiments for Structural Elucidation
| Experiment | Information Obtained |
| ¹H NMR | Number, chemical environment, and connectivity of protons. |
| ¹³C NMR | Number and chemical environment of carbon atoms. |
| DEPT-135 | Differentiates CH/CH₃ (positive signals) from CH₂ (negative signals). Quaternary carbons are not observed. |
| DEPT-90 | Only CH signals are observed. |
Two-dimensional NMR experiments provide information about the connectivity between different nuclei in a molecule, which is essential for assembling the complete structure. huji.ac.ilyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu The COSY spectrum of this compound would reveal which protons are neighbors in the molecule, allowing for the tracing of spin systems. github.io
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum of this compound is used to directly link the proton signals to their corresponding carbon signals. youtube.comgithub.io
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbon atoms over multiple bonds (typically two or three bonds). sdsu.edu The HMBC spectrum is one of the most informative 2D NMR experiments for structural elucidation, as it allows for the connection of different molecular fragments and the placement of quaternary carbons and heteroatoms. youtube.comgithub.io
By combining the information from all these NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net
One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. farmaciajournal.comresearchgate.net The IR spectrum of a compound shows absorption bands at specific frequencies that correspond to the vibrations of its chemical bonds.
For this compound, the IR spectrum can be used to confirm the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), ethers (C-O-C), and aromatic rings (C=C). farmaciajournal.comresearchgate.net While IR spectroscopy alone is generally not sufficient for complete structural elucidation, it serves as a valuable complementary technique to mass spectrometry and NMR spectroscopy by providing a characteristic "fingerprint" of the molecule. farmaciajournal.com The IR spectrum can be compared to that of the parent compound, Bifendate, to identify any differences in functional groups that may have arisen during its formation. chemicalbook.in
Reference Standard Development for Impurity G Quantification
The availability of a well-characterized reference standard for this compound is a prerequisite for the accurate quantification of this impurity. oup.com A reference standard is a highly purified compound that is used as a benchmark in analytical tests. eurofins.com
The development of a reference standard for this compound involves several key stages:
Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from bulk batches of Bifendate where it is present at a sufficient concentration. Techniques like preparative HPLC are often employed for isolation to achieve high purity.
Structural Elucidation: The chemical structure of the isolated impurity is unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Determination: The purity of the reference standard is rigorously assessed using a high-resolution analytical method, typically HPLC. The purity is often determined by a mass balance approach, accounting for organic impurities, water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-volatile inorganic impurities.
Certification: Once fully characterized, a Certificate of Analysis (CoA) is issued for the reference standard. The CoA includes critical information such as the identity of the compound, its purity, and the methods used for characterization.
Stability and Storage: The stability of the reference standard is evaluated under defined storage conditions to establish a re-test date or shelf life.
Companies that specialize in the synthesis of pharmaceutical impurities and reference standards are often the source for these materials. clearsynth.comaxios-research.com They provide the necessary documentation to support the use of the standard in a regulated environment.
Impurity Profiling and Control Strategies for Bifendate Impurity G
Identification of Impurity G in Drug Substance Batchesbenchchem.comgbibio.comwho.int
The definitive identification of any impurity is the foundational step in controlling its presence in a drug substance. For Bifendate (B1666993) Impurity G, a multi-faceted analytical approach is employed to elucidate its structure and confirm its presence in various batches. The chemical name for Bifendate Impurity G is 7,7'-Dimethoxy[4,4'-bi-1,3-benzodioxole]-5,5'-dimethanol, with a molecular formula of C18H18O8 and a molecular weight of 362.34. axios-research.comchemicalbook.com
The primary methods for identification involve a combination of chromatographic and spectroscopic techniques. rroij.com High-Performance Liquid Chromatography (HPLC) is a fundamental tool used for the initial detection and separation of Impurity G from the main Bifendate compound and other related substances. oup.comresearchgate.net The retention time of the impurity peak in an HPLC chromatogram provides the first indication of its presence.
For unequivocal structural confirmation, more advanced techniques are required:
Mass Spectrometry (MS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are used to determine the accurate mass of the impurity. researchgate.net This high-resolution mass data helps in confirming the molecular formula (C18H18O8). axios-research.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for providing detailed information about the chemical structure. By analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals, the exact arrangement of atoms and functional groups in the molecule can be determined, confirming the identity as 7,7'-Dimethoxy[4,4'-bi-1,3-benzodioxole]-5,5'-dimethanol. oup.com
These methods, when used in conjunction, provide a comprehensive characterization and positive identification of this compound in drug substance batches.
Table 1: Analytical Techniques for Identification of this compound
| Technique | Purpose | Typical Findings |
| High-Performance Liquid Chromatography (HPLC) | Detection and Separation | A distinct peak at a specific retention time relative to the Bifendate peak. oup.comnih.gov |
| Mass Spectrometry (MS/Q-TOF) | Molecular Formula Determination | Provides high-resolution mass-to-charge ratio (m/z) to confirm the molecular formula C18H18O8. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed data on the arrangement of protons and carbons, confirming the structure of 7,7'-Dimethoxy[4,4'-bi-1,3-benzodioxole]-5,5'-dimethanol. oup.com |
Impurity Tracking and Batch Variability Analysisresearchgate.net
To ensure consistent quality, it is essential to monitor and track the levels of this compound across different production batches. This process, known as impurity tracking, allows manufacturers to understand the variability in the impurity profile and identify any trends or deviations from the established norms.
Batch variability analysis involves the systematic testing of samples from each batch using a validated, stability-indicating HPLC method. The results are then statistically analyzed to assess consistency. Process Analytical Technology (PAT) can be implemented for real-time or near-real-time monitoring of critical process parameters that might influence impurity formation. gbibio.com By integrating data from multiple sensor streams, manufacturers can use predictive algorithms to detect process anomalies before they lead to an increase in impurity levels. gbibio.com
Table 2: Illustrative Batch Variability Data for this compound This table is for illustrative purposes to demonstrate the concept of batch analysis.
| Batch Number | Date of Manufacture | Impurity G Level (% Area) | Status |
| BFN-24-001 | 2024-10-05 | 0.08% | Conforms |
| BFN-24-002 | 2024-10-12 | 0.09% | Conforms |
| BFN-24-003 | 2024-10-19 | 0.11% | Out of Trend (OOT) Investigation |
| BFN-24-004 | 2024-10-26 | 0.07% | Conforms |
| BFN-24-005 | 2024-11-02 | 0.08% | Conforms |
Strategies for Impurity Control and Mitigation during Manufacturingbenchchem.comchemicalbook.comfda.gov
Effective control of this compound relies on a comprehensive strategy that encompasses both the optimization of the synthesis process and the implementation of robust purification methods. researchgate.netfda.gov
Optimization of Synthesis Parametersfda.gov
The formation of impurities is often highly sensitive to the conditions of the chemical synthesis. researchgate.net By carefully optimizing key reaction parameters, the generation of this compound can be minimized at the source. This is a core principle of modern process chemistry, often guided by Quality by Design (QbD) principles. researchgate.net Key parameters to optimize include:
Temperature: Running the reaction at an optimal temperature can favor the desired reaction pathway over side reactions that may produce Impurity G.
Reaction Time: Insufficient or excessive reaction times can lead to incomplete reactions or the formation of degradation products.
Stoichiometry of Reagents: The molar ratio of reactants and catalysts can significantly influence the impurity profile.
Solvent and pH: The choice of solvent and the control of pH can affect reaction kinetics and equilibrium, thereby influencing impurity formation.
Table 3: Illustrative Example of Synthesis Parameter Optimization This table is for illustrative purposes.
| Parameter | Non-Optimized Condition | Optimized Condition | Resulting Impurity G Level |
| Temperature | 80°C | 65°C | Reduced from 0.25% to 0.09% |
| Reaction Time | 12 hours | 8 hours | Reduced from 0.18% to 0.08% |
| Reagent Molar Ratio | 1:1.5 | 1:1.2 | Reduced from 0.21% to 0.07% |
Post-Treatment and Purification Processesfda.gov
Even with an optimized synthesis, residual levels of Impurity G may remain. Therefore, effective post-treatment and purification steps are critical to ensure the final API meets the required purity specifications. Studies on related Bifendate derivatives have shown the efficacy of advanced purification techniques. oup.com
Crystallization: This is a common and effective method for purifying APIs. By carefully selecting solvents and controlling conditions such as temperature and cooling rate, the drug substance can be selectively crystallized, leaving impurities behind in the mother liquor.
Chromatographic Purification: For impurities that are difficult to remove by crystallization, chromatographic methods are employed. Preparative HPLC and High-Speed Counter-Current Chromatography (HSCCC) have proven effective in isolating impurities from Bifendate-related compounds and can be applied to remove Impurity G. oup.comresearchgate.net These techniques separate compounds based on their differential partitioning between a stationary and a mobile phase. oup.com
Mass Balance Studies in Impurity Profilingresearchgate.netmedchemexpress.com
Mass balance is a critical component of impurity profiling, particularly during forced degradation studies. The principle of mass balance is to account for all the mass of the drug substance after it has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.net The sum of the assay value of the main component and the levels of all known and unknown impurities and degradation products should ideally total 100%. pharmoutsourcing.com
Achieving a good mass balance (typically 98.0% to 102.0%) provides confidence that all significant degradation products have been detected and that the analytical method is stability-indicating. pharmoutsourcing.combrjac.com.br If the mass balance is poor, it suggests that some degradation products may not be eluting from the HPLC column or are not being detected, necessitating further method development. pharmoutsourcing.com
Table 4: Illustrative Mass Balance Calculation for a Stressed Bifendate Sample This table is for illustrative purposes.
| Component | Percentage (w/w) |
| Bifendate (Assay) | 98.5% |
| Impurity G | 0.45% |
| Other Known Impurities | 0.35% |
| Unknown Degradation Products | 0.60% |
| Total (Mass Balance) | 99.9% |
Stability Studies of Bifendate Impurity G
Forced Degradation Studies Design and Execution
The design and execution of forced degradation studies are guided by international regulatory standards, such as the ICH Q1A (R2) guidelines. nih.gov These studies are typically performed on a single batch of the drug substance and are designed to generate a representative sample of degradation products. nih.gov The goal is to achieve a level of degradation, typically between 5% and 20%, that is sufficient for the detection and characterization of degradation products without leading to the formation of secondary or tertiary degradants that would not be observed under normal storage conditions. nih.gov
The selection of stress conditions is based on the chemical nature of the drug substance and its intended formulation. biofidus.de For a compound like Bifendate (B1666993), which contains ester functional groups, susceptibility to hydrolysis is a key consideration. Its complex structure also suggests potential for oxidative and photolytic degradation.
To comprehensively assess the stability of a drug substance, a range of stress conditions are employed. These typically include acidic and basic hydrolysis, thermal stress, oxidative stress, and photolytic stress. biofidus.denih.gov
Hydrolytic stability is a crucial parameter for drug substances, as it can indicate potential degradation in the gastrointestinal tract or in liquid formulations. Acid and base stress testing involves exposing the drug substance to acidic and basic conditions to induce degradation. researcher.life For a compound like Bifendate, which is an ester, hydrolysis is a likely degradation pathway. vulcanchem.com Studies on similar compounds have shown significant degradation under both acidic and basic conditions. scielo.brscielo.br
The following table outlines typical conditions for acidic and basic hydrolysis studies:
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temperature to 60°C | 1 - 5 days |
| Basic Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | 0.1 M - 1 M | Room Temperature to 60°C | 1 - 5 days |
This table represents typical conditions for forced degradation studies and is for illustrative purposes.
Thermal degradation studies are conducted to evaluate the stability of a drug substance at elevated temperatures. researchgate.net These studies can help predict the stability of the drug during manufacturing processes that involve heat, such as hot-melt extrusion, a technique that has been investigated for Bifendate formulations. nih.govresearchgate.net The effect of temperature on degradation kinetics can also be determined from these studies.
Typical conditions for thermal stress studies are presented in the table below:
| Stress Condition | Temperature | Humidity | Duration |
| Thermal Stress (Dry Heat) | 60°C - 80°C | - | Up to 30 days |
| Thermal Stress (with Humidity) | 40°C / 75% RH | 75% RH | Up to 30 days |
This table represents typical conditions for forced degradation studies and is for illustrative purposes. RH refers to Relative Humidity.
Oxidative degradation can occur when a drug substance is exposed to oxidizing agents or atmospheric oxygen. Bifendate's chemical structure may be susceptible to oxidation, and its antioxidant properties have been noted. patsnap.commedchemexpress.com Forced degradation studies under oxidative stress are therefore important to understand its stability. Hydrogen peroxide is a commonly used oxidizing agent in these studies.
The table below shows typical conditions for oxidative stress studies:
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Up to 7 days |
This table represents typical conditions for forced degradation studies and is for illustrative purposes.
Photostability testing is an integral part of forced degradation studies to assess the impact of light exposure on the drug substance. nih.gov This is particularly important for drugs that may be exposed to light during manufacturing, storage, or administration. The degradation is induced by exposing the drug substance to a controlled source of UV and visible light. pharmaguideline.com
Typical conditions for photolytic stress studies, as per ICH Q1B guidelines, are outlined below:
| Stress Condition | Light Source | Illumination | Integrated Near UV Energy | Duration |
| Photolytic Stress | Option 1 or Option 2 light source | Not less than 1.2 million lux hours | Not less than 200 watt hours/square meter | As needed |
This table represents typical conditions for forced degradation studies based on ICH Q1B guidelines.
Forced degradation studies serve multiple critical purposes in pharmaceutical development. nih.govbiomedres.us A primary objective is to elucidate the degradation pathways of the drug substance. nih.gov By identifying the degradation products formed under various stress conditions, a comprehensive picture of the molecule's stability can be constructed.
The outcomes of these studies are instrumental in the development and validation of stability-indicating analytical methods. chromatographyonline.com These methods must be able to separate the drug substance from all its potential degradation products, ensuring that the purity of the drug can be accurately assessed throughout its shelf life. The degraded samples generated during these studies are used to challenge the specificity of the analytical method. biomedres.us
Stress Conditions for Induction of Degradation
Oxidative Stress
Stability-Indicating Method Application in Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals, aimed at understanding the degradation pathways and products of a drug substance. jpsbr.org These studies involve subjecting the drug to conditions more severe than accelerated stability testing to predict its intrinsic stability and to develop stability-indicating analytical methods. jpsbr.orgwaters.com A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common technique for this purpose. waters.comchromatographyonline.com
In the case of Bifendate, a stability-indicating HPLC method is developed to separate the parent drug from its impurities, including Bifendate Impurity G. rasayanjournal.co.in The development of such a method involves exposing Bifendate solutions and solid-state samples to a variety of stress conditions as mandated by regulatory guidelines, such as the International Council for Harmonisation (ICH). jpsbr.org These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis. jpsbr.org The goal is to achieve a target degradation of 5-20% of the API, which is considered optimal for revealing potential degradants without completely destroying the molecule. chromatographyonline.com
The subsequent analysis of the stressed samples by HPLC allows for the identification and quantification of degradation products. waters.com The method is validated for specificity, demonstrating that the peaks corresponding to Bifendate and this compound are well-resolved from each other and from any other degradants that may form. pharmascholars.com Peak purity analysis, often using a Photo Diode Array (PDA) detector, is essential to ensure that the chromatographic peak for the main component is spectrally homogeneous and not co-eluted with any impurities. chromatographyonline.comijrpr.com
Research findings from forced degradation studies on Bifendate would typically be summarized to show the drug's susceptibility to different stress factors. This data is fundamental for identifying the likely degradation pathways and for confirming that the analytical method can monitor the increase in specific impurities like this compound.
Table 1: Representative Data from Forced Degradation Study of Bifendate
| Stress Condition | Duration | Bifendate Assay (%) | This compound (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 92.5 | 0.45 | 7.4 | 99.9 |
| 0.1 M NaOH | 8 hours | 89.8 | 1.12 | 10.1 | 99.9 |
| 5% H₂O₂ | 24 hours | 94.1 | 0.21 | 5.8 | 99.9 |
| Thermal (80°C) | 48 hours | 96.3 | 0.15 | 3.6 | 99.9 |
| Photolytic (ICH Q1B) | 7 days | 98.7 | <0.05 | 1.2 | 99.9 |
This table presents illustrative data typical for such a study.
Assessment of Potential for Impurity G Formation during Shelf-Life of Bifendate
Assessing the potential for the formation of this compound during the shelf-life of the final drug product is a key objective of long-term stability testing. cymitquimica.com These studies are designed to evaluate how the quality of a drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. uclan.ac.uk The data gathered is used to establish a re-test period for the drug substance or a shelf-life for the drug product and to recommend appropriate storage conditions. uclan.ac.uk
Stability studies are conducted according to ICH guidelines, which specify storage conditions for long-term and accelerated testing. For example, long-term testing might be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH), while accelerated testing is typically performed at 40°C ± 2°C with 75% ± 5% RH. uclan.ac.uk During these studies, samples of the Bifendate drug product are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed using the validated stability-indicating method.
The analysis focuses on monitoring the assay of Bifendate and the levels of any specified impurities, including this compound. scielo.br An increase in the concentration of Impurity G over time, particularly under accelerated conditions, would indicate a potential for degradation during the product's shelf-life. scielo.br The results help to understand the degradation kinetics and to ensure that the level of any impurity remains within the established and qualified safety limits throughout the proposed shelf-life of the product. The control of humidity and temperature is crucial, as these factors can significantly impact the degradation rate. scielo.br
Table 2: Representative Long-Term Stability Data for Bifendate Tablets (24 Months)
| Time Point (Months) | Storage Condition | Bifendate Assay (%) | This compound (%) |
| 0 | - | 100.1 | <0.05 |
| 6 | 25°C / 60% RH | 99.8 | 0.06 |
| 12 | 25°C / 60% RH | 99.6 | 0.08 |
| 18 | 25°C / 60% RH | 99.5 | 0.09 |
| 24 | 25°C / 60% RH | 99.2 | 0.11 |
| 6 | 40°C / 75% RH | 98.5 | 0.25 |
This table presents illustrative data typical for such a study.
Regulatory Considerations for Bifendate Impurity G
International Council for Harmonisation (ICH) Guidelines for Impurities
The International Council for Harmonisation (ICH) has established a set of guidelines that are globally recognized and implemented to ensure pharmaceutical quality. Several of these guidelines directly apply to the management of Bifendate (B1666993) Impurity G.
ICH Q3A (Impurities in New Drug Substances) Compliance
The ICH Q3A guideline provides a framework for the control of impurities in new drug substances, such as Bifendate. This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API. For any new drug substance, impurities present above the established identification threshold must be structurally elucidated. The qualification of an impurity, which involves assessing its biological safety, is required if it exceeds the qualification threshold. The specific thresholds applicable to Bifendate Impurity G would be determined by the maximum daily dose of Bifendate.
ICH Q3B (Impurities in New Drug Products) Relevance
While ICH Q3A pertains to the drug substance, ICH Q3B addresses impurities in the finished new drug product. This is relevant for this compound as it could also arise from the degradation of Bifendate during the formulation of the drug product or throughout its shelf life. The thresholds for reporting, identification, and qualification of degradation products in the final dosage form are outlined in this guideline and are also linked to the maximum daily dose of the drug.
ICH M7 (Genotoxic Impurities) Considerations
The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which pose a potential carcinogenic risk. These are often referred to as genotoxic impurities and are subject to much stricter control limits than non-mutagenic impurities. The guideline recommends a combination of computational (in silico) toxicology assessments and, if needed, experimental studies like the Ames bacterial reverse mutation assay to evaluate the mutagenic potential of an impurity. If this compound were identified as a potential genotoxic impurity, its acceptable limit would be determined by the Threshold of Toxicological Concern (TTC), which for long-term treatment is typically set at 1.5 µg per day.
Qualification of Impurities and Reporting Thresholds
The qualification of an impurity is the process of acquiring and evaluating data to establish the biological safety of that impurity at a specified level. Reporting thresholds dictate the level at which an impurity must be documented in regulatory filings. These thresholds are not fixed; they are determined by the maximum daily dose of the drug substance as stipulated in the ICH Q3A and Q3B guidelines.
ICH Thresholds for Impurities in New Drug Substances and Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI* | 0.15% or 1.0 mg/day TDI* |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI: Total Daily Intake (whichever is lower)
For this compound, the applicable reporting and qualification thresholds would be derived from this table based on the approved maximum daily dose of Bifendate. Should the concentration of Impurity G surpass the qualification threshold, a thorough safety assessment would be mandated.
Role of Impurity G in Regulatory Submissions (ANDA/DMF)
The management and control strategy for this compound are critical elements in regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) for generic drugs and Drug Master Files (DMFs).
In an ANDA submission, the applicant must demonstrate that the impurity profile of the generic drug product is comparable to, or better than, the reference listed drug. This involves detailed reporting on all impurities, including this compound. If a new impurity is found or if an existing impurity like Impurity G is present at a higher level than in the innovator product, it must be qualified.
A Drug Master File (DMF) is a confidential submission to regulatory authorities that contains detailed information about the manufacturing, processing, packaging, and stability of a drug substance. The DMF for Bifendate would include a comprehensive analysis of the manufacturing process, detailing the formation, fate, and control of potential impurities, including this compound. This ensures that the API consistently meets the required quality standards and that impurities are maintained below the established ICH limits. The control strategies for potentially mutagenic impurities receive particularly close scrutiny during the review of these regulatory files.
Advanced Research Perspectives on Bifendate Impurity G
Computational Chemistry and In Silico Predictions
Computational chemistry and in silico prediction tools have become indispensable in modern pharmaceutical sciences, offering a proactive approach to understanding and mitigating the risks associated with impurities. zamann-pharma.com These methods allow for the theoretical evaluation of potential impurities, their formation pathways, and their likely biological activities before they are even detected in a laboratory setting.
Prediction of Formation Pathways
The prediction of degradation pathways for pharmaceutical compounds is a complex yet crucial area of research. nih.gov In silico tools, such as Zeneth, utilize knowledge-based systems to predict the degradation products of small molecules under various stress conditions. nih.govlhasalimited.org These predictions are based on established chemical degradation reactions and can provide a detailed map of potential impurities, including their chemical formulas and exact masses. nih.gov While direct studies on Bifendate (B1666993) Impurity G are not publicly available, the general principles of these predictive tools can be applied. For instance, by analyzing the structure of bifendate, it is possible to hypothesize potential reaction sites prone to degradation, which could lead to the formation of Impurity G.
Hypothetical degradation products are those predicted through in silico methods or literature analysis, while potential degradation products are those observed in stress testing. nih.gov Ideally, the actual degradation products found in stability studies are a subset of those predicted and observed in these preliminary assessments. nih.gov
Table 1: In Silico Tools for Impurity Prediction
| Tool | Function | Application in Impurity Research |
| Zeneth | Predicts degradation products of small molecules. | Can be used to hypothesize the formation pathways of Bifendate Impurity G. nih.govlhasalimited.org |
| Derek Nexus | Assesses mutagenic potential based on structure. | Helps in evaluating the potential toxicity of impurities like this compound. zamann-pharma.com |
| OECD QSAR Toolbox | Predicts toxicity and other properties of chemicals. | Can be used for a preliminary risk assessment of uncharacterized impurities. zamann-pharma.com |
Structural Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in toxicology and drug development, helping to correlate a molecule's chemical structure with its biological activity. jst.go.jp In the context of impurities, SAR analysis can be used to predict the potential for toxicity, including genotoxicity and carcinogenicity. zamann-pharma.com For instance, certain structural alerts, such as imine ions and aromatic hydrocarbons, have been associated with DNA-binding and potential toxicity. frontiersin.org
While specific SAR studies on this compound are not documented in the available literature, research on other drug impurities provides a framework for how such studies could be approached. For example, in silico analysis of ceftazidime (B193861) and its impurities identified specific functional groups responsible for predicted toxicity. frontiersin.org A similar approach could be applied to this compound to assess its potential for adverse effects based on its molecular structure.
Synthesis of Labeled this compound for Mechanistic Studies
Understanding the precise mechanism of impurity formation is critical for developing effective control strategies. The synthesis of isotopically labeled compounds is a powerful tool in such mechanistic studies. By incorporating stable isotopes, such as ¹³C or ¹⁵N, into the structure of a precursor molecule, researchers can trace the transformation pathways that lead to the formation of an impurity.
While the synthesis of labeled this compound has not been specifically reported, the general methodology is well-established in pharmaceutical research. This would involve a multi-step chemical synthesis to introduce an isotopic label at a specific position in the bifendate molecule or a related intermediate. Subsequent analysis of the reaction mixture using techniques like mass spectrometry would allow for the unambiguous identification of the labeled impurity, confirming its origin and formation pathway.
Novel Analytical Techniques for Trace-Level Impurity Detection
The detection and quantification of impurities at trace levels present a significant analytical challenge, particularly for potentially genotoxic impurities (GTIs) which require control at parts-per-million (ppm) levels. nih.gov A variety of advanced analytical techniques are employed for impurity profiling in pharmaceuticals. biomedres.us
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are workhorse techniques, often coupled with highly sensitive detectors like mass spectrometers (MS). biomedres.usbiomedres.us For impurities that are difficult to detect, chemical derivatization can be employed to enhance their signal. nih.gov
Recent advancements in mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution MS (LC-Q-TOF-HRMS), provide high sensitivity and mass accuracy, facilitating the identification and quantification of unknown impurities. biomedres.usbiomedres.us For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool. zamann-pharma.com
Table 2: Advanced Analytical Techniques for Impurity Detection
| Technique | Principle | Application for this compound |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity for detecting and quantifying trace levels of the impurity. zamann-pharma.com |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Applicable if this compound is volatile or can be derivatized to be volatile. zamann-pharma.com |
| LC-Q-TOF-HRMS | Combines liquid chromatography with high-resolution mass spectrometry. | Provides accurate mass measurements for structural elucidation of unknown impurities. biomedres.usbiomedres.us |
| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to determine molecular structure. | Essential for the definitive structural confirmation of isolated impurities. taylorfrancis.com |
Future Directions in Impurity Research Relevant to Bifendate and its Derivatives
The field of pharmaceutical impurity research is continuously evolving, driven by regulatory expectations and technological advancements. A key future direction is the enhanced use of predictive in silico tools to anticipate and control impurities from the earliest stages of drug development, aligning with the Quality-by-Design (QbD) paradigm. nih.gov
There is also a growing emphasis on the development of highly sensitive and universal analytical methods capable of detecting a wide range of impurities at very low levels. This includes the further development of hyphenated techniques, such as advanced MS and NMR technologies. taylorfrancis.com
For bifendate and its derivatives, future research will likely focus on a more comprehensive impurity profiling, including the identification and characterization of previously unknown impurities like this compound. This will involve the use of the advanced computational and analytical techniques discussed, ultimately leading to a better understanding of the drug's stability and safety profile.
Q & A
Q. How can researchers model the degradation kinetics of this compound in formulation matrices?
- Methodological Answer : Pseudo-first-order kinetics are applied under accelerated conditions (e.g., elevated temperature). Arrhenius equations extrapolate degradation rates to shelf-life storage conditions. LC-MS/MS tracks impurity formation over time, with rate constants validated using replicate analyses (RSD ≤2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
